molecular formula C6H5F2N B1651100 2,4-Difluoro-3-methylpyridine CAS No. 1227574-48-2

2,4-Difluoro-3-methylpyridine

Cat. No. B1651100
CAS RN: 1227574-48-2
M. Wt: 129.11
InChI Key: QPIJZAZLVIMEBQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5F2N . It has a molecular weight of 129.11 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2,4-Difluoro-3-methylpyridine and similar fluorinated pyridines has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-methylpyridine is represented by the InChI code: 1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with two fluorine atoms and one methyl group attached to it .


Physical And Chemical Properties Analysis

2,4-Difluoro-3-methylpyridine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for 2,4-Difluoro-3-methylpyridine includes several hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 2,4-Difluoro-3-methylpyridine and similar compounds are promising. Fluoropyridines are becoming increasingly important in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,4-difluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIJZAZLVIMEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308131
Record name 2,4-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylpyridine

CAS RN

1227574-48-2
Record name 2,4-Difluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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